1-(2-Bromoethynyl)-2-fluorobenzene
Overview
Description
“1-(2-Bromoethynyl)-2-fluorobenzene” is a compound that contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with a fluorine atom at the 2nd position and a bromoethynyl group at the 1st position .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromoethynyl)-2-fluorobenzene” are not available, bromoethynyl compounds can generally be synthesized through various methods, including the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethynyl)-2-fluorobenzene” would consist of a benzene ring with a fluorine atom and a bromoethynyl group attached. The bromoethynyl group would introduce sp hybridization into the molecule .Chemical Reactions Analysis
Bromoethynyl compounds can participate in various chemical reactions. For example, they can act as versatile dienophiles in [4+2] cycloaddition reactions .Scientific Research Applications
Palladium-Catalyzed Reactions
1-(2-Bromoethynyl)-2-fluorobenzene is utilized in palladium-catalyzed carbonylative reactions. It undergoes transformations with various nucleophiles, proving effective in creating six-membered heterocycles in moderate to good yields (Chen, Natte, Neumann, & Wu, 2014).
Synthesis Studies
Studies have focused on synthesizing derivatives of 1-(2-Bromoethynyl)-2-fluorobenzene, such as 1,2-bis(bromomethyl)-4-fluorobenzene, through various reactions including diazotization and bromination (Guo Zhi-an, 2009).
Photofragment Spectroscopy
Photofragment translational spectroscopy has been used to study derivatives of 1-(2-Bromoethynyl)-2-fluorobenzene. These studies provide insights into the energy distributions and reaction mechanisms of these molecules under ultraviolet photodissociation (Gu, Wang, Huang, Han, He, & Lou, 2001).
Spectroscopic Investigation
FT-IR, FT-Raman, and UV spectroscopy have been employed to analyze the molecular geometry and vibrational frequencies of related compounds. These techniques are instrumental in understanding the influence of substituents like bromine and fluorine on the benzene structure (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Crystal Structure Analysis
Studies on C−H···F interactions in the crystal structures of fluorobenzenes, including derivatives of 1-(2-Bromoethynyl)-2-fluorobenzene, provide valuable information on the structural determinants in these crystal structures and their comparisons with related compounds (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Photophysics in Solutions and Crystals
Research on the photophysics of derivatives like 1,4-diethynyl-2-fluorobenzene in different states (solutions and crystals) has been conducted. Such studies examine the effect of aggregation on the photophysics of these compounds, revealing insights into the fluorescence emission characteristics in various states (Levitus et al., 2001).
Organometallic Chemistry
Partially fluorinated benzenes, similar to 1-(2-Bromoethynyl)-2-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and catalysis. They serve as solvents or ligands in various metal-centred reactions (Pike, Crimmin, & Chaplin, 2017).
Future Directions
properties
IUPAC Name |
1-(2-bromoethynyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHQHVJJTFDQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethynyl)-2-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.